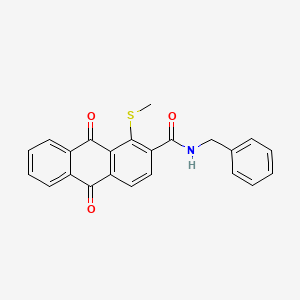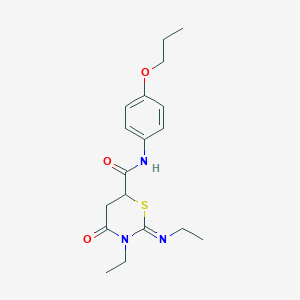![molecular formula C22H16BrN3O3S B15007617 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15007617.png)
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position. This compound also includes a phenylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromine atom at the 5-position. This can be achieved using iron (III) catalysis in water under mild conditions . The next step involves the introduction of the sulfonamide group at the 8-position of the quinoline ring. This can be done through a sulfonation reaction using sulfonyl chloride reagents. Finally, the phenylbenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The nitro group in the sulfonamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used as nucleophiles for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell proliferation. Additionally, the sulfonamide group can interact with various proteins, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoquinoline: Lacks the sulfonamide and phenylbenzamide moieties, making it less complex and potentially less effective in certain applications.
N-phenylbenzamide: Lacks the quinoline ring and bromine atom, which are crucial for the compound’s unique properties.
Quinoline-8-sulfonamide: Lacks the bromine atom and phenylbenzamide moiety, which may affect its biological activity.
Uniqueness
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a phenylbenzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.
Eigenschaften
Molekularformel |
C22H16BrN3O3S |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c23-19-11-12-20(21-18(19)10-5-13-24-21)26-30(28,29)17-9-4-6-15(14-17)22(27)25-16-7-2-1-3-8-16/h1-14,26H,(H,25,27) |
InChI-Schlüssel |
AETYBJPAOHNMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)
![3-(3-Ethoxy-4-methoxyphenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15007545.png)

![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)

![(2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide](/img/structure/B15007584.png)
![6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15007590.png)
![(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B15007597.png)
![N-(5-bromoquinolin-8-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15007601.png)
![2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B15007604.png)
![N,4,4,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15007608.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007614.png)
![5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole](/img/structure/B15007620.png)
